molecular formula C10H8BrF3O2 B14202563 2H-1-Benzopyran-6-ol, 5-bromo-3,4-dihydro-7-(trifluoromethyl)- CAS No. 839694-43-8

2H-1-Benzopyran-6-ol, 5-bromo-3,4-dihydro-7-(trifluoromethyl)-

Cat. No.: B14202563
CAS No.: 839694-43-8
M. Wt: 297.07 g/mol
InChI Key: MSQRNUOMCURBLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-1-Benzopyran-6-ol, 5-bromo-3,4-dihydro-7-(trifluoromethyl)- is a synthetic organic compound belonging to the benzopyran family This compound is characterized by the presence of a bromine atom at the 5th position, a trifluoromethyl group at the 7th position, and a hydroxyl group at the 6th position on the benzopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-6-ol, 5-bromo-3,4-dihydro-7-(trifluoromethyl)- typically involves multi-step organic reactions. One common synthetic route includes:

    Bromination: Introduction of the bromine atom at the 5th position of the benzopyran ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Trifluoromethylation: Introduction of the trifluoromethyl group at the 7th position using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).

    Hydroxylation: Introduction of the hydroxyl group at the 6th position using hydroxylating agents like hydrogen peroxide (H2O2) or osmium tetroxide (OsO4).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-6-ol, 5-bromo-3,4-dihydro-7-(trifluoromethyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the carbonyl group back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions at the bromine or trifluoromethyl positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Amines, thiols

Major Products

    Oxidation: Formation of carbonyl derivatives

    Reduction: Regeneration of hydroxyl derivatives

    Substitution: Formation of substituted benzopyran derivatives

Scientific Research Applications

2H-1-Benzopyran-6-ol, 5-bromo-3,4-dihydro-7-(trifluoromethyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-6-ol, 5-bromo-3,4-dihydro-7-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Antioxidant Activity: Scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative damage.

    Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways, such as cyclooxygenase (COX) in inflammation or tyrosine kinases in cancer.

    Signal Modulation: Modulating signaling pathways, such as the NF-κB pathway, to regulate gene expression and cellular responses.

Comparison with Similar Compounds

2H-1-Benzopyran-6-ol, 5-bromo-3,4-dihydro-7-(trifluoromethyl)- can be compared with other benzopyran derivatives:

    2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-: Known for its antioxidant properties and use in vitamin E formulations.

    2H-1-Benzopyran-6-ol, 3,4-dihydro-2-phenyl-: Used in the synthesis of flavonoids and other bioactive compounds.

The uniqueness of 2H-1-Benzopyran-6-ol, 5-bromo-3,4-dihydro-7-(trifluoromethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

839694-43-8

Molecular Formula

C10H8BrF3O2

Molecular Weight

297.07 g/mol

IUPAC Name

5-bromo-7-(trifluoromethyl)-3,4-dihydro-2H-chromen-6-ol

InChI

InChI=1S/C10H8BrF3O2/c11-8-5-2-1-3-16-7(5)4-6(9(8)15)10(12,13)14/h4,15H,1-3H2

InChI Key

MSQRNUOMCURBLW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C(=C2Br)O)C(F)(F)F)OC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.